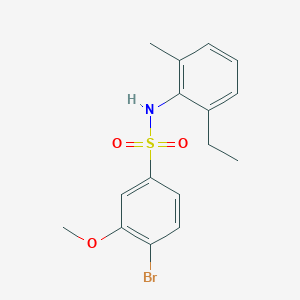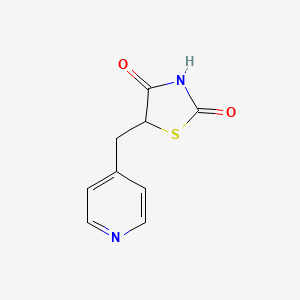
N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)-4-(PYRROLIDINE-1-SULFONYL)BENZAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)-4-(PYRROLIDINE-1-SULFONYL)BENZAMIDE is a synthetic compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The unique structure of this compound makes it a subject of interest in various scientific research fields.
Métodos De Preparación
The synthesis of N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)-4-(PYRROLIDINE-1-SULFONYL)BENZAMIDE typically involves the reaction of 2-amino-5-methyl-1,3,4-thiadiazole with suitable reagents under specific conditions. One common method includes the reaction of 2-amino-5-methyl-1,3,4-thiadiazole with chloroacetyl chloride in the presence of a base, followed by cyclization with thiourea . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)-4-(PYRROLIDINE-1-SULFONYL)BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the 2nd and 5th positions of the 1,3,4-thiadiazole ring.
Common Reagents and Conditions: Reagents such as hydrazine, thiourea, and chloroacetyl chloride are commonly used in these reactions. Conditions typically involve refluxing in solvents like ethanol or methanol.
Major Products: The major products formed from these reactions include various substituted thiadiazole derivatives with potential biological activities.
Aplicaciones Científicas De Investigación
N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)-4-(PYRROLIDINE-1-SULFONYL)BENZAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for treating infections and cancer.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)-4-(PYRROLIDINE-1-SULFONYL)BENZAMIDE involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes in microbes and cancer cells. The pathways involved include the inhibition of DNA synthesis and the induction of apoptosis in cancer cells.
Comparación Con Compuestos Similares
N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)-4-(PYRROLIDINE-1-SULFONYL)BENZAMIDE can be compared with other 1,3,4-thiadiazole derivatives such as:
- N-(5-methyl-1,3,4-thiadiazol-2-yl)-N-neopentylamine
- N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide
- N-(5-trifluoromethyl-1,3,4-thiadiazol-2-yl)-3-pyridinamine
These compounds share similar core structures but differ in their substituents, leading to variations in their biological activities and applications.
Propiedades
IUPAC Name |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-pyrrolidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3S2/c1-10-16-17-14(22-10)15-13(19)11-4-6-12(7-5-11)23(20,21)18-8-2-3-9-18/h4-7H,2-3,8-9H2,1H3,(H,15,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITKSPCBWMSXISA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![tert-Butyl N-[(3S,6R)-6-methylpiperidin-3-yl]carbamate](/img/structure/B2729507.png)
![N,N,5-trimethyl-1-[(3-methylphenyl)methyl]-2,4-dioxo-3-[2-(trifluoromethyl)phenyl]thieno[2,3-d]pyrimidine-6-carboxamide](/img/new.no-structure.jpg)


![4-(2-((2-(2-Methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamido)benzamide](/img/structure/B2729513.png)


![N-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide](/img/structure/B2729520.png)


![2-{[1-(5-Bromopyridine-3-carbonyl)piperidin-4-yl]oxy}-5-methylpyrimidine](/img/structure/B2729523.png)



